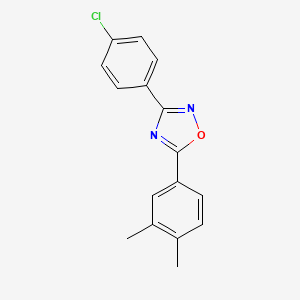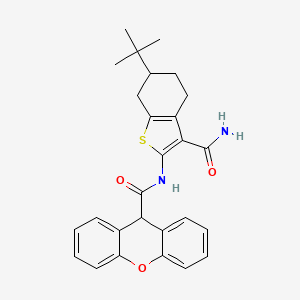![molecular formula C26H33NO5S B11597076 Heptyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11597076.png)
Heptyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a heptyl chain, a methyl group, a trimethylbenzenesulfonamido group, and a benzofuran carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the heptyl chain, the methyl group, and the trimethylbenzenesulfonamido group. Common synthetic routes include:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Heptyl Chain: This can be achieved through alkylation reactions using heptyl halides in the presence of a strong base.
Attachment of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate are commonly employed.
Addition of the Trimethylbenzenesulfonamido Group: This step involves sulfonamide formation through the reaction of the benzofuran derivative with trimethylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group or the benzofuran ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzofuran derivatives
Hydrolysis: Formation of carboxylic acids
Aplicaciones Científicas De Investigación
HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives and sulfonamides:
Benzofuran Derivatives: Compounds such as 2-methylbenzofuran, 5-nitrobenzofuran, and 3-carboxybenzofuran share structural similarities but differ in their functional groups and biological activities.
Sulfonamides: Compounds like sulfanilamide, sulfamethoxazole, and sulfadiazine are well-known sulfonamides with distinct pharmacological properties.
The uniqueness of HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE lies in its combined benzofuran and sulfonamido structure, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C26H33NO5S |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
heptyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H33NO5S/c1-6-7-8-9-10-13-31-26(28)24-20(5)32-23-12-11-21(16-22(23)24)27-33(29,30)25-18(3)14-17(2)15-19(25)4/h11-12,14-16,27H,6-10,13H2,1-5H3 |
Clave InChI |
OIXGSOFMIPELLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-cyclohexyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11597000.png)
![5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11597009.png)
![(5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597017.png)
![4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B11597022.png)
![ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597024.png)

![(4Z)-4-[(2-chlorophenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11597037.png)
![methyl 4-({[(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B11597041.png)
![(5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11597045.png)
![2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11597053.png)
![isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597061.png)
![prop-2-en-1-yl 2,7-dimethyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597067.png)
![Methyl 2-{4-[(ethoxycarbonyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11597094.png)

